1-Phenylethanol can be derived from natural sources, such as essential oils, particularly from the oil of bitter almonds and rose oil. It is also synthesized through various chemical methods, making it accessible for industrial use. The classification of 1-phenylethanol includes:
1-Phenylethanol can be synthesized through several methods, including:
The molecular structure of 1-phenylethanol consists of a hydroxyl group attached to a carbon chain that includes a phenyl ring:
The compound exhibits chirality due to the presence of the asymmetric carbon atom in the ethanol part of its structure, leading to two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol.
1-Phenylethanol participates in various chemical reactions:
The mechanism of action for reactions involving 1-phenylethanol varies depending on the specific reaction pathway:
1-Phenylethanol exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in flavoring and fragrance industries.
1-Phenylethanol has diverse applications across multiple fields:
1-Phenylethanol (C₈H₁₀O), systematically named 1-phenylethyl alcohol, is a secondary aromatic alcohol characterized by a phenyl group attached to the chiral carbon of ethanol. Its molecular structure features a stereogenic center at the benzylic carbon (C1), resulting in two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. This chirality profoundly influences its physicochemical properties and biological interactions. The (R)-enantiomer exhibits a specific rotation of +40.5° (neat), while the (S)-form rotates plane-polarized light to -40.5° [1] [8]. Both enantiomers share identical boiling points (204°C) and melting points (20.7°C) but differ in olfactory profiles; the (R)-isomer is described as floral or almond-like, whereas the (S)-counterpart displays sharper notes [1] [5].
Table 1: Fundamental Properties of 1-Phenylethanol
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₈H₁₀O | - |
Molar Mass | 122.167 g·mol⁻¹ | - |
Boiling Point | 204°C | 760 mmHg |
Melting Point | 20.7°C | - |
Specific Rotation [α] | +40.5° ((R)), -40.5° ((S)) | Neat |
Density | 1.01 g·cm⁻³ | 25°C |
Refractive Index | 1.52 | 20°C |
Historically, 1-phenylethanol emerged as a critical compound in the mid-20th century with the development of the propylene oxide/styrene monomer (PO/SM) process. This industrial route involves the catalytic hydroperoxidation of ethylbenzene to 1-phenylethanol, followed by dehydration to styrene—a key monomer for polystyrene production. By 1993, approximately 15% of U.S. styrene output relied on this method [1] [6]. The process remains economically significant in developing economies due to concurrent demand for styrene and propylene oxide [1]. Racemic 1-phenylethanol synthesis traditionally employed stoichiometric reductions of acetophenone (NaBH₄) or Grignard reactions (benzaldehyde + CH₃MgCl) [1]. Its natural occurrence—as glycosides in tea flowers (Camellia sinensis) or volatiles in cranberries, grapes, and cheeses—further spurred interest in "natural" production via enzymatic synthesis [1] [9].
1-Phenylethanol’s structural simplicity and well-defined chirality make it a benchmark substrate for evaluating enantioselective reactions. Its enantiomers serve as:
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